molecular formula C11H18NO3+ B1263407 (S)-orciprenaline(1+)

(S)-orciprenaline(1+)

Número de catálogo: B1263407
Peso molecular: 212.27 g/mol
Clave InChI: LMOINURANNBYCM-LLVKDONJSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-orciprenaline(1+) is an organic cation obtained by protonation of the secondary amino function of (S)-orciprenaline. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (S)-orciprenaline. It is an enantiomer of a (R)-orciprenaline(1+).

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action

  • (S)-Orciprenaline(1+) acts primarily on beta-2 adrenergic receptors located in the bronchial smooth muscle, leading to bronchodilation. Its selectivity for these receptors over beta-1 receptors minimizes cardiovascular side effects, allowing for effective respiratory therapy without significant cardiac stimulation .

Asthma Management

(S)-Orciprenaline(1+) has been employed in various studies to evaluate its efficacy in asthma treatment. A notable study compared (S)-orciprenaline sulfate with salbutamol, revealing that while both drugs improved peak expiratory flow rates (PEFR), salbutamol demonstrated superior efficacy and a longer duration of action .

Table 1: Comparison of Efficacy in Asthma Treatment

DrugPeak Expiratory Flow Rate ImprovementDuration of Action
OrciprenalineModerate3-4 hours
SalbutamolSignificant8 hours

Chronic Obstructive Pulmonary Disease (COPD)

The compound is also indicated for use in patients with COPD. Clinical trials have shown that orciprenaline sulfate can effectively reduce airway resistance and improve lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) and MMFR (Maximum Mid-Expiratory Flow Rate) .

Case Study Example:
In a clinical trial involving patients with chronic bronchitis, orciprenaline was administered at a dosage of 20 mg orally. Results indicated significant improvements in lung function over a four-hour period compared to placebo, highlighting its utility in managing chronic respiratory conditions .

Other Respiratory Conditions

Orciprenaline has been noted to provide symptomatic relief in other conditions such as pulmonary emphysema, sarcoidosis, and even tuberculosis when bronchospasm is present .

Safety and Side Effects

While generally well-tolerated, orciprenaline can cause side effects similar to other beta-agonists, including increased heart rate and tremors. A comparative study indicated that orciprenaline had a lower incidence of cardiovascular side effects compared to isoproterenol, making it a safer alternative for long-term use in patients with respiratory diseases .

Table 2: Side Effects Comparison

Side EffectOrciprenalineIsoproterenol
Increased Heart RateModerateHigh
TremorsOccasionalCommon
NauseaRareModerate

Propiedades

Fórmula molecular

C11H18NO3+

Peso molecular

212.27 g/mol

Nombre IUPAC

[(2S)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-propan-2-ylazanium

InChI

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3/p+1/t11-/m1/s1

Clave InChI

LMOINURANNBYCM-LLVKDONJSA-O

SMILES

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O

SMILES isomérico

CC(C)[NH2+]C[C@H](C1=CC(=CC(=C1)O)O)O

SMILES canónico

CC(C)[NH2+]CC(C1=CC(=CC(=C1)O)O)O

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-orciprenaline(1+)
Reactant of Route 2
(S)-orciprenaline(1+)
Reactant of Route 3
(S)-orciprenaline(1+)
Reactant of Route 4
(S)-orciprenaline(1+)
Reactant of Route 5
Reactant of Route 5
(S)-orciprenaline(1+)
Reactant of Route 6
(S)-orciprenaline(1+)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.